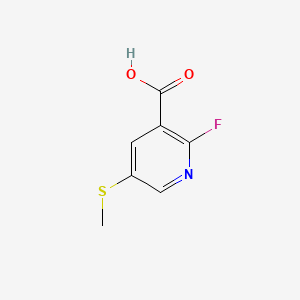

2-Fluoro-5-(methylthio)nicotinic acid

Description

BenchChem offers high-quality 2-Fluoro-5-(methylthio)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(methylthio)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2S |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |

InChI Key |

NYRJLFGZGMUEMR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(N=C1)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(methylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Fluoro-5-(methylthio)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages key principles of heterocyclic chemistry, including nucleophilic aromatic substitution and selective dehalogenation. This document offers a detailed, step-by-step methodology, an analysis of the underlying chemical principles, and expert insights into the experimental choices, ensuring a reproducible and scalable process. All protocols are presented with the necessary detail to be implemented in a laboratory setting, supported by visual diagrams and a comprehensive list of references to authoritative sources.

Introduction

Substituted nicotinic acid derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom and a methylthio group into the nicotinic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Fluoro-5-(methylthio)nicotinic acid, therefore, represents a valuable building block for the synthesis of new chemical entities with potential applications in various therapeutic areas. This guide details a rational and efficient multi-step synthesis of this target molecule, commencing from commercially available starting materials.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 2-Fluoro-5-(methylthio)nicotinic acid can be strategically approached through a three-step process starting from 2,6-dichloro-5-fluoronicotinic acid. The core of this strategy involves a selective nucleophilic aromatic substitution to introduce the methylthio group, followed by a selective reduction to remove one of the chloro groups, and concluding with hydrolysis of the ester to the final carboxylic acid.

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic Acid

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is a standard and crucial step to prevent unwanted side reactions of the carboxylic acid functionality in the subsequent nucleophilic substitution and reduction steps.

Reaction Scheme:

Caption: Esterification of the starting material.

Experimental Protocol:

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2,6-dichloro-5-fluoronicotinate as a crude product, which can be used in the next step without further purification.

Scientific Rationale:

The Fischer esterification is a classic and reliable method for this transformation. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

This is the key step where the methylthio group is introduced onto the pyridine ring. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiomethoxide anion displaces one of the chloro substituents. Based on the electronic properties of the substituted pyridine ring, the substitution is expected to occur regioselectively.

Reaction Scheme:

Caption: Introduction of the methylthio group.[1]

Experimental Protocol:

-

Dissolve ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium thiomethoxide (1.1 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Expert Insights:

The choice of DMF as a solvent is critical as its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby accelerating the reaction rate. The reaction is performed at a low temperature initially to control the exothermicity and then allowed to proceed at room temperature to ensure completion. The regioselectivity of the substitution is governed by the electronic effects of the substituents on the pyridine ring.

Step 3: Selective Reductive Dechlorination

The next step involves the selective removal of the chloro group at the 2-position. This can be achieved through catalytic hydrogenation.

Reaction Scheme:

Caption: Selective removal of the chloro group.

Experimental Protocol:

-

To a solution of ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate (1.0 eq) in ethanol (15 volumes), add triethylamine (1.2 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-fluoro-5-(methylthio)nicotinate.

Causality Behind Experimental Choices:

Palladium on carbon is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, which could otherwise poison the catalyst and lead to side reactions.

Step 4: Hydrolysis to 2-Fluoro-5-(methylthio)nicotinic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a straightforward saponification reaction using a base.

Reaction Scheme:

Caption: Final hydrolysis to the target molecule.

Experimental Protocol:

-

Dissolve the crude ethyl 2-fluoro-5-(methylthio)nicotinate in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is the desired product, 2-Fluoro-5-(methylthio)nicotinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Esterification | Ethanol, H₂SO₄ | Ethanol | >95% |

| 2 | Nucleophilic Substitution | Sodium thiomethoxide | DMF | 70-80% |

| 3 | Reductive Dechlorination | H₂, Pd/C, Et₃N | Ethanol | 80-90% |

| 4 | Hydrolysis | NaOH, HCl | THF/H₂O | >90% |

Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of 2-Fluoro-5-(methylthio)nicotinic acid. The synthesis is designed to be efficient, employing well-established chemical transformations and readily available reagents. This guide, with its detailed protocols and scientific rationale, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and related compounds for further investigation.

References

- U.S. Patent 5,250,548. (1993). Substituted pyridines and their use as insecticides.

- CN100355732C. (2008).

- CN1613849A. (2005).

- EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and sulfur-containing moieties into heterocyclic scaffolds is a proven strategy for modulating pharmacokinetic and pharmacodynamic properties. The nicotinic acid backbone, a privileged structure in numerous bioactive molecules, serves as a versatile template for such modifications. This technical guide provides a comprehensive overview of the core physicochemical properties of a novel derivative, 2-Fluoro-5-(methylthio)nicotinic acid . As direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Identification

2-Fluoro-5-(methylthio)nicotinic acid is a trifunctionalized pyridine derivative. The strategic placement of a fluorine atom at the 2-position, a methylthio group at the 5-position, and a carboxylic acid at the 3-position is anticipated to confer a unique combination of electronic and steric properties.

| Identifier | Value |

| IUPAC Name | 2-Fluoro-5-(methylthio)pyridine-3-carboxylic acid |

| Molecular Formula | C₇H₆FNO₂S |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | CSC1=CC(=C(N=C1)F)C(=O)O |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Fluoro-5-(methylthio)nicotinic acid. These values are estimated based on data from analogous compounds, including 2-fluoronicotinic acid, 2-chloronicotinic acid, and various methylthio-substituted pyridines. The rationale for these estimations is grounded in the well-understood effects of these functional groups on molecular properties.

| Property | Predicted Value | Basis for Estimation and Expert Insights |

| Melting Point (°C) | 160 - 180 | The melting point of 2-chloronicotinic acid is reported to be 176-178 °C[1]. The substitution of chlorine with a more electronegative fluorine atom, along with the introduction of a methylthio group, is expected to result in a similar or slightly lower melting point due to alterations in crystal lattice packing and intermolecular interactions. |

| Boiling Point (°C) | > 300 (decomposes) | Carboxylic acids with heterocyclic rings often have high boiling points and tend to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) | The carboxylic acid moiety imparts some water solubility, which will be pH-dependent. The overall molecule retains significant organic character due to the pyridine ring and methylthio group, suggesting good solubility in polar organic solvents[1]. |

| pKa | 2.5 - 3.5 | The pKa of the carboxylic acid is influenced by the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen. 5-fluoronicotinic acid has a predicted pKa of 3.13[2]. The additional substituent at the 5-position is expected to have a minor effect. |

| LogP | 1.5 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the methylthio group will increase lipophilicity compared to 2-fluoronicotinic acid. |

Proposed Synthetic Pathway

A plausible synthetic route to 2-Fluoro-5-(methylthio)nicotinic acid is outlined below. This proposed pathway leverages known transformations on the pyridine ring, starting from a commercially available precursor. The key steps involve nucleophilic aromatic substitution to introduce the methylthio group, followed by functional group manipulations to yield the final product.

Caption: Proposed synthetic workflow for 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Esterification of 2-Fluoro-5-bromonicotinic acid

-

To a solution of 2-Fluoro-5-bromonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 2-fluoro-5-bromonicotinate.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

-

To a solution of methyl 2-fluoro-5-bromonicotinate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor by TLC. The high reactivity of the 2-fluoro substituent facilitates this substitution.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 2-fluoro-5-(methylthio)nicotinate.

Step 3: Hydrolysis to 2-Fluoro-5-(methylthio)nicotinic acid

-

To a solution of methyl 2-fluoro-5-(methylthio)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

-

Acidify the reaction mixture to a pH of approximately 3-4 with 1N hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-5-(methylthio)nicotinic acid.

Stability and Reactivity Profile

-

Stability: Fluorinated nicotinic acids are generally stable under normal storage conditions[3]. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone under strong oxidizing conditions. The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents.

-

Reactivity: The 2-fluoro substituent significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This reactivity can be exploited for further derivatization at the 2-position. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. The methylthio group can be a site for further functionalization, for instance, through oxidation or S-alkylation.

Predicted Spectroscopic Characteristics

The following are the predicted key features in the NMR and mass spectra of 2-Fluoro-5-(methylthio)nicotinic acid, based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct aromatic proton signals and a singlet for the methylthio group.

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will be characterized by the large C-F coupling constants, which are diagnostic for fluorinated aromatic compounds.

Caption: Predicted ¹³C NMR characteristics, highlighting C-F coupling.

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent molecular ion peak.

-

[M+H]⁺ (Positive Ion Mode): m/z 188.0179

-

[M-H]⁻ (Negative Ion Mode): m/z 186.0023

Fragmentation patterns would likely involve the loss of CO₂, H₂O, and potentially cleavage of the methylthio group.

Conclusion

2-Fluoro-5-(methylthio)nicotinic acid represents a promising scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. As with any novel compound, the experimental validation of these predicted properties is a critical next step.

References

-

2-Chloro-5-methylnicotinic acid - MySkinRecipes. (n.d.). Retrieved March 4, 2026, from [Link]

-

Pyridine, 2-(methylthio)-. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

-

4-(Methylthio)pyridine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

2-Fluoropyridine. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

-

2-Fluoronicotinic acid. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

2-Chloro-5-methylnicotinic acid. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved March 4, 2026, from [Link]

-

5-fluoronicotinic acid. (2024, April 9). ChemBK. Retrieved March 4, 2026, from [Link]

-

2-Chloro Nicotinic Acid. (n.d.). N.S.CHEMICALS. Retrieved March 4, 2026, from [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: 2-Chloro-5-fluoronicotinic Acid

Senior Application Scientist Note: The initial subject of this guide, 2-Fluoro-5-(methylthio)nicotinic acid, is not well-documented in publicly available chemical literature or commercial databases, precluding the creation of a technical guide that meets the required standards of scientific integrity. Therefore, this guide has been expertly curated to focus on a structurally related and industrially significant compound: 2-Chloro-5-fluoronicotinic acid . This molecule serves as a critical building block in medicinal chemistry, and its synthesis provides valuable insights into the strategic challenges and solutions in modern pharmaceutical process development.

Abstract

2-Chloro-5-fluoronicotinic acid is a halogenated pyridine derivative recognized for its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its strategic importance lies in the precise arrangement of its functional groups—a carboxylic acid, a chloro substituent, and a fluoro substituent—which allows for versatile downstream chemical modifications. This guide provides a comprehensive technical overview of its chemical identity, advanced synthesis protocols, and applications, designed for researchers and professionals in drug discovery and development. We will explore the evolution of its synthesis from problematic early methods to more efficient, modern catalytic approaches, providing a clear rationale for these process improvements.

Chemical Identity and Properties

2-Chloro-5-fluoronicotinic acid is a solid, crystalline compound at room temperature. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the pyridine ring, significantly influences its reactivity and physicochemical properties.

Structure:

Table 1: Physicochemical Properties of 2-Chloro-5-fluoronicotinic acid

| Property | Value | Source(s) |

| CAS Number | 38186-88-8 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |

| Molecular Weight | 175.54 g/mol | [1][2][3] |

| IUPAC Name | 2-chloro-5-fluoropyridine-3-carboxylic acid | [3] |

| Melting Point | 141-144 °C | [4] |

| Boiling Point | 297 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥97-98% | [1][2] |

The Evolution of Synthesis: From Inefficiency to Optimization

The manufacturing route to 2-Chloro-5-fluoronicotinic acid is a prime example of process optimization in pharmaceutical chemistry. Early documented methods were fraught with challenges, including low yields, the use of hazardous reagents, and multi-step procedures that were not economically viable on an industrial scale.

Historical Synthetic Challenges

Two early-generation synthesis routes highlight the difficulties chemists faced.[5]

-

Thiol-Based Route: This method involved reacting 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester with methyl mercaptan, a notoriously foul-smelling and toxic reagent. The subsequent step required selective desulfurization using Raney nickel as a catalyst to remove the methylthio group. This process was not only unpleasant to perform but also suffered from low overall yields of around 30% and placed stringent requirements on the specific type of Raney nickel catalyst used.[5]

-

Multi-Step Diazotization Route: An alternative pathway started from 2-hydroxy-nicotinic acid. This process involved a lengthy sequence of nitration, chlorination, reduction of the nitro group to an amine, and finally, a diazotization reaction in fluoboric acid followed by heating. The final fluorination step was particularly inefficient, with very low yields and operational difficulties, making the entire route impractical for large-scale production.[5]

These early methods underscore the need for a more streamlined and efficient approach, which was achieved through the development of selective catalytic dechlorination.

Modern Synthesis: Selective Catalytic Dechlorination

The current state-of-the-art synthesis is a significant improvement, focusing on the selective removal of the chlorine atom at the 6-position from a readily available precursor, 2,6-dichloro-5-fluoro-nicotinic acid or its corresponding ester. This method is cleaner, more efficient, and avoids the use of toxic thiols.[6]

The core of this process is catalytic hydrogenation , where a specific catalyst is used to facilitate the reaction of the substrate with hydrogen gas, leading to the selective cleavage of one C-Cl bond while leaving the other C-Cl and C-F bonds intact.

// Nodes sub [label="2,6-dichloro-5-fluoro-\nnicotinic acid ester", fillcolor="#FFFFFF"]; reagents [label="H₂ (gas)\nCatalyst (e.g., Lindlar)\nBase (e.g., Triethylamine)", fillcolor="#FFFFFF"]; intermediate [label="Ethyl 2-chloro-5-fluoro-\nnicotinate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Base Hydrolysis\n(e.g., LiOH, NaOH)", fillcolor="#FFFFFF"]; product [label="2-Chloro-5-fluoro-\nnicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> intermediate [label=" Selective\n Dechlorination "]; reagents -> intermediate [style=dashed]; intermediate -> product [label=" Saponification "]; hydrolysis -> product [style=dashed]; }

Caption: Modern synthesis workflow for 2-Chloro-5-fluoronicotinic acid.Detailed Experimental Protocol (Exemplary)

The following protocol is synthesized from methodologies described in the patent literature.[6]

Step 1: Selective Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate

-

Reactor Setup: A suitable pressure-resistant hydrogenation vessel is charged with the starting material, ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq).

-

Solvent and Reagents: Ethyl acetate is added as the solvent, followed by triethylamine (1.5-2.0 eq) and a catalyst such as Lindlar catalyst or 5% Palladium on Carbon (typically 5-10% w/w of the substrate).

-

Causality: Triethylamine is added as a base to neutralize the HCl gas that is formed as a byproduct of the dechlorination. This prevents the reaction mixture from becoming acidic, which could lead to side reactions or catalyst deactivation. The choice of a partially poisoned catalyst like Lindlar's is crucial for selectivity, preventing over-reduction of the pyridine ring or removal of the second chlorine atom.

-

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 3 atmospheres). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 20-50 °C) for several hours (typically 12h) until monitoring (e.g., by HPLC or TLC) shows complete consumption of the starting material.[6]

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography to yield ethyl 2-chloro-5-fluoronicotinate as an oil.

Step 2: Hydrolysis to 2-Chloro-5-fluoronicotinic acid

-

Saponification: The resulting ester is dissolved in a mixture of methanol and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added.[6]

-

Reaction: The mixture is stirred at room temperature for 1-2 hours until the ester is fully hydrolyzed.

-

Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of 5-6, causing the desired carboxylic acid to precipitate.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure 2-Chloro-5-fluoronicotinic acid.

Applications in Drug Discovery

2-Chloro-5-fluoronicotinic acid is not an end-product drug but rather a high-value building block. Its utility stems from the differential reactivity of its functional groups, which allows for sequential and site-selective modifications. It is explicitly described in chemical literature as an important pharmaceutical intermediate.[5][6]

-

Amide Coupling: The carboxylic acid group is a handle for standard amide bond formation, allowing chemists to link this core to various amine-containing fragments.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated by the ring nitrogen and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a key route to introduce further complexity and build out the final drug molecule.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds.

The presence of the fluorine atom at the 5-position is also strategic. Fluorine is often incorporated into drug candidates to block metabolic pathways, improve binding affinity, or enhance pharmacokinetic properties like membrane permeability and bioavailability.

Safety and Handling

As with any laboratory chemical, 2-Chloro-5-fluoronicotinic acid should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere.[1]

References

-

PubChem. (n.d.). 2-Chloro-5-fluoronicotinic acid. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

ChemWhat. (2025, May 20). 2-chloro-5-fluoronicotinic acid. Retrieved March 4, 2026, from [Link]

-

Patsnap. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved March 4, 2026, from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

- 1. 38186-88-8 | 2-Chloro-5-fluoronicotinic acid - Moldb [moldb.com]

- 2. 2-Chloro-5-fluoronicotinic acid | CAS 38186-88-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | CID 11435243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38186-88-8 Cas No. | 2-Chloro-5-fluoronicotinic acid | Apollo [store.apolloscientific.co.uk]

- 5. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

biological activity of fluorinated nicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Nicotinic Acid Derivatives

Executive Summary

The strategic incorporation of fluorine into the nicotinic acid scaffold has unlocked a new frontier in medicinal chemistry, yielding derivatives with enhanced potency, selectivity, and superior pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and critical evaluation methodologies for fluorinated nicotinic acid derivatives. We delve into their mechanisms of action across multiple therapeutic areas—including cardiovascular disease, neuropharmacology, inflammation, and infectious diseases—and provide detailed, field-proven experimental protocols. By elucidating the causality behind experimental design and structure-activity relationships, this document serves as an authoritative resource for harnessing the "fluorine advantage" in the development of next-generation therapeutics.

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] Beyond its nutritional role, pharmacological doses of nicotinic acid have long been utilized for their potent lipid-modifying effects, primarily in the management of dyslipidemia.[3][4] However, the therapeutic potential of the nicotinic acid scaffold extends far beyond lipid metabolism.

The advent of fluorine chemistry in drug design has revolutionized the field, and its application to nicotinic acid is no exception. Incorporating fluorine, the most electronegative element, into a drug candidate can profoundly alter its physicochemical properties. This "fluorine advantage" includes:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Increased Binding Affinity: Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[5]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

This guide explores the synthesis, structural diversity, and multifaceted biological activities of fluorinated nicotinic acid derivatives, providing the scientific foundation and practical methodologies required to advance research and development in this promising area.

Chemical Synthesis and Structural Diversity

The biological activity of a fluorinated nicotinic acid derivative is intrinsically linked to its structure. Efficient and versatile synthetic routes are therefore paramount for creating diverse chemical libraries for screening and optimization.

Core Synthetic Strategies

The synthesis of these derivatives often involves building the fluorinated pyridine ring or attaching fluorinated moieties to a pre-existing nicotinic acid core. Key strategies include:

-

Introduction of Trifluoromethyl (CF₃) Groups: The trifluoromethyl group is a valuable bioisostere for a methyl or chloro group but with vastly different electronic properties. Novel routes for synthesizing 2-(trifluoromethyl)nicotinic acids have been developed, which serve as key intermediates for compounds like Catechol-O-methyltransferase (COMT) inhibitors.[7][8][9]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming C-C bonds. These methods are widely used to couple fluorinated (hetero)aryl halides or boronic acids with the pyridine ring, enabling the synthesis of a wide range of derivatives.[6][10]

-

Multi-step Ring Formation: In some approaches, the pyridine ring itself is constructed from simple fluorinated precursors. This can involve vinylogous Vilsmeier reactions followed by aromatization with ammonia or aldol condensations to create versatile pentadienoic acid intermediates that are then cyclized.[9]

Key Structural Classes

The versatility of these synthetic methods has led to several important structural classes:

-

Ring-Fluorinated Derivatives: Compounds like 6-Fluoronicotinic acid, where a fluorine atom is directly attached to the pyridine ring. These are often used as building blocks for more complex active pharmaceutical ingredients (APIs) and PET imaging agents.[11]

-

Side-Chain Fluorinated Derivatives: Molecules featuring fluorinated alkyl groups, most notably the trifluoromethyl group (e.g., 2-(Trifluoromethyl)nicotinic acid). These modifications can dramatically alter electronic properties and target interactions.[12]

-

Fluorinated Ester Prodrugs: Nicotinic acid's carboxylic acid group can be esterified with fluorinated alcohols. This strategy is used to modulate properties like "fluorophilicity" for use in specialized drug delivery systems, such as fluorocarbon-based pulmonary delivery.[13]

Pharmacological Profiles and Mechanisms of Action

Fluorinated nicotinic acid derivatives exhibit a broad spectrum of biological activities, targeting a range of receptors and enzymes implicated in various diseases.

Lipid Metabolism and Cardiovascular Applications

The primary mechanism for nicotinic acid's lipid-lowering effect is the activation of the G protein-coupled receptor 109A (GPR109A) found on adipocytes.[3] This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This leads to reduced lipolysis and a lower flux of free fatty acids to the liver, ultimately decreasing the synthesis of triglycerides and VLDL, a precursor to LDL ("bad cholesterol"). Concurrently, nicotinic acid significantly raises levels of HDL ("good cholesterol"), a strong predictor of reduced cardiovascular risk.[3] Fluorination can potentially enhance the binding affinity to GPR109A or improve the pharmacokinetic profile, allowing for lower doses and potentially fewer side effects like flushing.[14]

Neuropharmacology: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the nicotinic acid core to nicotine itself makes it a valuable scaffold for targeting nAChRs. These ligand-gated ion channels are crucial for synaptic transmission and are implicated in cognitive function and neurodegenerative diseases. Synthetic fluoro-analogues of potent nicotinic agonists have been developed that retain high binding affinity for specific nAChR subtypes, such as α4β2 and α7, which are key targets for Alzheimer's disease and cognitive disorders.[10] Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease, and clinical trials are underway to investigate its therapeutic potential.[15]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[16] Studies on newly synthesized derivatives show they can inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[16][17] Some of these compounds exhibit potent activity with an improved gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that inhibition of cyclooxygenase-2 (COX-2) is a potential mechanism of action.[16]

| Compound Class | Target/Assay | IC₅₀ / Inhibition | Reference |

| 2-Phenylnicotinic Acid Deriv. | Analgesic Activity (Writhing Test) | >60% Inhibition | [17][18] |

| Thiazolidinone-Nicotinic Hybrids | Carrageenan-induced Paw Edema | Significant Edema Reduction | [19] |

| Novel Nicotinic Acid-Celecoxib Hybrids | COX-2 Inhibition | Potent, comparable to Celecoxib | [16] |

| Acylhydrazone Derivatives | Nitrite (NO) Production | Significant Inhibition | [20] |

Table 1: Summary of reported anti-inflammatory and analgesic activities for various nicotinic acid derivatives.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Nicotinic acid has served as a starting point for synthesizing novel compounds with significant antibacterial and antifungal activity. Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[20][21] Similarly, certain nicotinamide derivatives have demonstrated potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[22]

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative 13 | Staphylococcus epidermidis | 1.95 | [20][21] |

| Acylhydrazone Derivative 13 | Staphylococcus aureus (MRSA) | 7.81 | [20][21] |

| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis | 7.81 | [20][21] |

| Nicotinamide Derivative 16g | Candida albicans | 0.25 | [22] |

Table 2: Selected antimicrobial and antifungal activities of nicotinic acid derivatives.

Structure-Activity Relationships (SAR): A Deeper Dive

Understanding how specific structural modifications influence biological activity is the cornerstone of rational drug design. For fluorinated nicotinic acid derivatives, the position, number, and type of fluorine substitution are critical determinants of efficacy and selectivity.

A key principle is that the placement of an electron-withdrawing fluorine atom can drastically alter the electron density of the pyridine ring and the acidity of the carboxylic acid group, thereby affecting how the molecule interacts with its biological target.

Case Study: Cholinesterase Inhibition In a study of cinnamic acid derivatives, which share structural motifs with some nicotinic acid analogues, the position of fluorine or chlorine substitution had a profound effect on selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[23]

-

Para-substitution (fluorine or chlorine at the 4-position of a phenyl ring) generally led to potent AChE inhibition with poor activity against BChE.

-

Ortho-substitution (at the 2-position) produced the opposite effect: weaker AChE inhibition but stronger BChE inhibition.

This demonstrates that subtle changes in halogen positioning can be exploited to fine-tune selectivity, a critical factor in minimizing off-target side effects.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to validate the therapeutic potential of novel compounds. The following protocols represent standard, self-validating methodologies for assessing key activities of fluorinated nicotinic acid derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity Screening

-

Objective: To determine the potential of a test compound to inhibit the production of inflammatory mediators (nitric oxide, pro-inflammatory cytokines) in a macrophage cell model.

-

Causality: This assay models the innate immune response. Macrophages stimulated with bacterial lipopolysaccharide (LPS) produce high levels of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and secrete cytokines like TNF-α. A reduction in these mediators indicates that the compound interferes with key inflammatory signaling pathways, suggesting potential anti-inflammatory activity.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify TNF-α or IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Viability Assay (MTT): After collecting the supernatant, assess cell viability using an MTT assay to ensure the observed inhibition is not due to cytotoxicity.[16]

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible microbial growth.

-

Causality: This assay is the gold standard for quantifying the potency of a potential antimicrobial agent. It establishes a clear, quantitative endpoint (the MIC value) that is universally used to compare the efficacy of different compounds and guide further development.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 43300 - MRSA) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A spectrophotometer can also be used to measure absorbance at 600 nm for a more quantitative assessment.[20]

-

Conclusion and Future Directions

Fluorinated nicotinic acid derivatives represent a highly versatile and promising class of molecules for drug discovery. The strategic incorporation of fluorine provides a powerful tool to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. The diverse pharmacological profiles, spanning from lipid modulation and neuroreceptor activation to potent anti-inflammatory and antimicrobial effects, highlight the vast therapeutic potential of this chemical scaffold.

Future research will likely focus on several key areas:

-

Target Selectivity: Developing derivatives with even greater selectivity for specific receptor subtypes (e.g., nAChR subtypes) or enzyme isoforms to maximize efficacy and minimize off-target effects.

-

Novel Mechanisms: Exploring new biological targets and mechanisms of action for these compounds, potentially uncovering applications in therapeutic areas not yet considered.

-

Advanced Drug Delivery: Combining potent fluorinated derivatives with advanced drug delivery systems, such as targeted nanoparticles or prodrug strategies, to further improve their therapeutic index.[13]

-

Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their safety and efficacy in humans, as is currently being done with niacin for neurodegenerative diseases.[15]

By building on the foundational knowledge and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full potential of fluorinated nicotinic acid derivatives and deliver innovative medicines for a wide range of human diseases.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]

-

Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

-

Sutherland, A., Gallagher, T., Sharples, C. G. V., & Wonnacott, S. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475–2478. [Link]

-

Xu, L., Johnson, B., & Fox, R. (2005). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. NIH Public Access. [Link]

-

Kiss, L. et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

-

Deshmukh, M. B., Patil, S. H., & Shripanavar, C. S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Shinde, S., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Anis, I., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

Xu, L., et al. (2005). Structure-activity relationships for cytotoxicity of nicotinic acid ester prodrugs for pulmonary delivery. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

ClinicalTrials.gov. (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

-

Luo, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. [Link]

-

van der Kamp, M. W., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry. [Link]

-

Kumar, R. & Sharma, A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

-

Purser, G. & P. R. (2014). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

Weiner, M. (1979). Clinical Pharmacology and Pharmacokinetics of Nicotinic Acid. PubMed. [Link]

-

van der Kamp, M. W., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Publications. [Link]

-

Chen, J., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. [Link]

-

Guyton, J. R. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. [Link]

-

Hukkanen, J., et al. (2005). Pharmacokinetics and metabolism of nicotine. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy 5-(2-Fluorophenyl)nicotinic acid | 705961-96-2 [smolecule.com]

- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. jrmg.um.edu.my [jrmg.um.edu.my]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-5-(methylthio)nicotinic Acid: A Versatile Scaffold for Next-Generation Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic pharmacophores is paramount. 2-Fluoro-5-(methylthio)nicotinic acid (CAS: 2586127-05-9)[1] has emerged as a highly versatile, multi-functional drug intermediate. Featuring three orthogonally reactive sites—a hyper-electrophilic C-2 fluorinated position, a C-3 carboxylic acid, and a redox-active C-5 methylthio group—this scaffold allows for divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its reactivity, offering validated protocols and mechanistic insights to empower drug development professionals in leveraging this building block for late-stage functionalization.

Structural Anatomy and Reactivity Causality

The strategic placement of functional groups on the pyridine ring dictates a highly predictable and orthogonal reactivity profile:

The C-2 Fluorine: Hyper-Activated SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine functionalization. The C-2 position of this scaffold is exceptionally activated for SNAr due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C-3 carboxylic acid[2]. Causality: While the C–F bond is thermodynamically stronger than a C–Cl bond, the rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex[3]. The extreme electronegativity of fluorine highly polarizes the C-2 carbon, significantly lowering the activation energy (ΔG‡) for this addition step. Consequently, 2-fluoropyridines react up to 320 times faster than their 2-chloro counterparts[4].

The C-5 Methylthio Group: A Gateway to Sulfones

The methylthio (-SCH₃) moiety is a privileged functional handle. It can be chemoselectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃)[5]. Causality: Sulfones act as strong hydrogen bond acceptors and electron-withdrawing groups, often utilized in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and enhance target binding affinity[6]. Because the sulfur atom is highly nucleophilic, it can be oxidized under mild conditions without affecting the electron-deficient pyridine ring.

The C-3 Carboxylic Acid: Amidation and Prodrug Potential

The carboxylic acid provides a standard handle for amidation or esterification. By converting this group into various carboxamides, researchers can rapidly generate structural diversity to probe structure-activity relationships (SAR) or design prodrugs.

Divergent Synthetic Workflows

The orthogonal nature of the three functional groups allows chemists to selectively modify one position without necessitating complex protecting-group strategies.

Divergent functionalization pathways of 2-Fluoro-5-(methylthio)nicotinic acid.

Quantitative Reactivity Profiles

To guide experimental design, the following tables summarize the kinetic advantages of the fluorinated scaffold and the parameters required for chemoselective oxidation.

Table 1: Relative SNAr Reactivity (2-Fluoro vs. 2-Chloro Pyridines) [3][4]

| Substrate | Relative Rate ( | Activation Energy ΔΔG (kcal/mol) | Primary Leaving Group |

| 2-Fluoropyridine | 250 - 320 | Reference (0.0) | Fluoride (F⁻) |

| 2-Chloropyridine | 1 | +3.2 | Chloride (Cl⁻) |

Table 2: Chemoselective Oxidation Parameters for Methylthio Groups [5][6]

| Oxidant | Equivalents | Temperature | Catalyst | Major Product | Typical Yield |

| H₂O₂ (30%) | 1.0 - 1.2 eq | 0 °C to RT | None / AcOH | Sulfoxide (-SOCH₃) | 80-90% |

| H₂O₂ (30%) | 3.0 - 6.0 eq | 50 °C - 60 °C | Na₂WO₄ | Sulfone (-SO₂CH₃) | 85-95% |

| m-CPBA | 1.0 eq | -78 °C to 0 °C | None | Sulfoxide (-SOCH₃) | 75-85% |

| m-CPBA | 2.5 - 3.0 eq | RT | None | Sulfone (-SO₂CH₃) | 80-95% |

Mechanistic Insights: The Meisenheimer Complex

Understanding the SNAr mechanism is critical for troubleshooting low-yielding reactions. The reaction does not proceed via a concerted transition state; rather, it is a two-step addition-elimination process.

SNAr addition-elimination mechanism via the Meisenheimer complex.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure mechanistic fidelity.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Displace the C-2 fluorine with morpholine to generate a 2-morpholino derivative. Causality Check: We utilize a polar aprotic solvent (e.g., DMF or DMSO) or a bulky alcohol (tert-amyl alcohol) to stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step[7].

-

Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Note: The base neutralizes the carboxylic acid and acts as an acid scavenger for the liberated HF.

-

Nucleophile Addition: Add morpholine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 80–110 °C.

-

Validation & Monitoring: Monitor via LC-MS. The disappearance of the starting material mass[M+H]⁺ 188.19 and the appearance of the product mass [M+H]⁺ 255.30 confirms the successful addition-elimination sequence.

-

Workup: Cool to room temperature, dilute with water, and adjust the pH to ~4 using 1M HCl to precipitate the functionalized nicotinic acid. Filter and dry under a vacuum.

Protocol B: Chemoselective Oxidation to Sulfone

Objective: Oxidize the C-5 methylthio group to a methylsulfonyl group using an environmentally benign oxidant. Causality Check: Aqueous H₂O₂ alone is kinetically slow. By adding sodium tungstate (Na₂WO₄), we generate a highly reactive peroxotungstate complex in situ. This catalyst rapidly and chemoselectively transfers oxygen to the sulfur atom without degrading the electron-deficient pyridine ring[6].

-

Preparation: Dissolve 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq) in glacial acetic acid (0.5 M).

-

Catalyst Addition: Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq) as a catalyst.

-

Oxidation: Slowly add 30% aqueous Hydrogen Peroxide (H₂O₂) (4.0 eq) dropwise via an addition funnel to control the exotherm.

-

Thermal Activation: Stir the mixture at 55 °C for 2–4 hours.

-

Validation & Monitoring: Monitor via TLC (DCM:MeOH 9:1). The sulfone product will elute significantly lower (lower Rf) than the thioether starting material due to increased polarity.

-

Workup: Quench excess peroxide with saturated aqueous sodium thiosulfate (verify with KI-starch paper). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the sulfone.

References

-

Journal of the American Chemical Society Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution (Patrick S. Fier, John F. Hartwig) Source: ACS Publications URL:[Link]

-

ResearchGate (Kinetics of SNAr) Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL:[Link]

-

WuXi AppTec Biology Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL:[Link]

-

National Institutes of Health (PMC) Title: Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties Source: PMC / MDPI URL:[Link]

Sources

- 1. 2-Fluoro-5-(methylthio)nicotinic acid [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Guide to 2-Fluoro-5-(methylthio)nicotinic Acid: Structure, Spectroscopy, and Electronic Properties

Abstract

This technical guide presents a comprehensive theoretical framework for the characterization of 2-Fluoro-5-(methylthio)nicotinic acid, a novel derivative of nicotinic acid. Nicotinic acid and its analogs are of significant interest in medicinal chemistry and drug development. The introduction of fluorine and methylthio substituents is anticipated to modulate the molecule's physicochemical and biological properties. Lacking extensive experimental data on this specific compound, this guide establishes a robust, first-principles computational protocol using Density Functional Theory (DFT). We detail step-by-step methodologies for geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra simulation, and the analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). The predicted data serve as a foundational dataset for future experimental work and provide critical insights into the molecule's structure, stability, reactivity, and potential as a pharmacophore. This work underscores the power of computational chemistry to accelerate the investigation of new chemical entities, offering a reliable and cost-effective alternative to de novo synthesis and characterization.

Introduction

Nicotinic acid, or Niacin (Vitamin B3), and its derivatives are cornerstones in pharmaceutical research, exhibiting a wide range of biological activities, including lipid-lowering and vasodilation effects.[1] The modification of the pyridine ring is a well-established strategy to tune therapeutic efficacy and pharmacokinetic profiles.[2] The incorporation of a fluorine atom, in particular, is a prevalent tactic in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and altered electronic properties.[3]

This guide focuses on the theoretical investigation of 2-Fluoro-5-(methylthio)nicotinic acid, a molecule that combines the nicotinic acid scaffold with two strategic functional groups: a fluorine atom at the 2-position and a methylthio group at the 5-position. While extensive theoretical and experimental studies have been performed on the parent compound, 2-(methylthio)nicotinic acid[4][5], a detailed analysis of its fluorinated counterpart is currently absent from the literature.

Computational quantum chemistry provides a powerful avenue to predict molecular properties with high accuracy before undertaking complex and resource-intensive laboratory synthesis.[6] By employing methods like Density Functional Theory (DFT), we can reliably model molecular geometry, simulate various spectroscopic outputs (IR, Raman, NMR, UV-Vis), and analyze the electronic landscape of a molecule to predict its reactivity and potential for intermolecular interactions.[7][8] This in-silico approach allows for a deep understanding of the target molecule, guiding further research and development.

This document serves as a detailed technical protocol and predictive analysis for researchers, scientists, and drug development professionals interested in 2-Fluoro-5-(methylthio)nicotinic acid and related heterocyclic compounds.

Computational Methodology

The following protocols outline a validated computational workflow for the comprehensive theoretical analysis of 2-Fluoro-5-(methylthio)nicotinic acid. The choice of methodology is based on established practices that provide a strong balance between computational cost and accuracy for organic molecules.[9][10]

Software and Initial Structure Preparation

-

Structure Drawing: The initial 3D structure of 2-Fluoro-5-(methylthio)nicotinic acid is drawn using a molecular editor such as GaussView 6.0.

-

Computational Package: All quantum chemical calculations are performed using the Gaussian 09 or a more recent software package.[11]

Conformational Analysis and Geometry Optimization

The causality behind this step is to locate the global minimum on the potential energy surface, ensuring all subsequent calculations are performed on the most stable and thus most populated conformation of the molecule.

Protocol:

-

Initial Scans: Perform relaxed potential energy surface scans by rotating the dihedral angles of the carboxylic acid group (O=C-O-H) and the methylthio group (C-S-C-H) to identify low-energy conformers.

-

Full Optimization: Subject each identified low-energy conformer to a full geometry optimization.

-

Methodology: Employ Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[12]

-

Basis Set: Utilize the 6-311G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry and electronic distribution.[4][11][13]

-

Convergence Criteria: Use default convergence criteria for all optimizations.

Vibrational Frequency Analysis

This analysis serves a dual purpose: to confirm that the optimized geometry corresponds to a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the final optimized geometry.

-

Verification: Confirm that no imaginary frequencies are present.

-

Scaling: Apply a uniform scaling factor (typically ~0.96-0.97 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity and systematic errors, allowing for a more direct comparison with experimental spectra.[14]

-

Visualization: Use GaussView to visualize the vibrational modes and generate theoretical IR and Raman spectra.

Spectroscopic Simulation (NMR, UV-Vis)

NMR Chemical Shift Calculation Protocol:

-

Method: Use the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable standard for calculating isotropic magnetic shielding tensors.[15][16]

-

Level of Theory: Perform the GIAO calculation at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry. The use of diffuse functions (++) is recommended for higher accuracy in NMR calculations.

-

Referencing: Calculate ¹H and ¹³C chemical shifts by referencing the computed isotropic shielding values to that of tetramethylsilane (TMS), optimized and calculated at the same level of theory.

UV-Vis Spectrum Simulation Protocol:

-

Method: Employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the vertical excitation energies and corresponding oscillator strengths.[17][18]

-

Level of Theory: Perform the TD-DFT calculation at the B3LYP/6-311G(d,p) level on the ground-state optimized geometry.

-

Solvent Effects: To simulate realistic conditions, include a solvent model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with a suitable solvent (e.g., ethanol or methanol).[5]

-

Spectrum Generation: Plot the oscillator strength against wavelength to generate the theoretical UV-Vis absorption spectrum.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

These analyses are critical for understanding the chemical reactivity and intermolecular interaction sites of the molecule.[7][19]

Protocol:

-

FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimization output file. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[20]

-

MEP Surface Generation: Calculate the molecular electrostatic potential mapped onto the total electron density surface. This is done using the output checkpoint file from the optimized structure.

-

Visualization: Use a visualization program to render the HOMO, LUMO, and MEP surfaces. The MEP surface is color-coded to identify regions of negative potential (electrophilic attack sites, red) and positive potential (nucleophilic attack sites, blue).[21]

Caption: Computational workflow for theoretical analysis.

Predicted Molecular Structure and Properties

The following data are predicted based on the computational protocols described in Section 2.

Molecular Geometry

The optimized molecular structure of 2-Fluoro-5-(methylthio)nicotinic acid reveals a nearly planar pyridine ring. The carboxylic acid group is predicted to be the most stable when its hydroxyl proton forms an intramolecular hydrogen bond with the nitrogen atom of the pyridine ring, a common feature in related structures. Key geometric parameters are summarized below.

Table 1: Predicted Geometric Parameters for 2-Fluoro-5-(methylthio)nicotinic acid

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | ||

| C2-F | 1.34 Å | |

| C5-S | 1.78 Å | |

| S-C(methyl) | 1.82 Å | |

| C3-C(carboxyl) | 1.49 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| Bond Angles | ||

| F-C2-N1 | 117.5° | |

| C4-C5-S | 124.8° | |

| C5-S-C(methyl) | 102.1° | |

| N1-C2-C3 | 123.0° |

| | C2-C3-C(carboxyl) | 120.5° |

Vibrational Spectroscopy

The calculated vibrational spectrum provides key signatures for functional group identification. The presence of the fluorine atom is expected to introduce a strong C-F stretching vibration, while the carboxylic acid and methylthio groups will also exhibit characteristic modes.

Table 2: Predicted Major Vibrational Frequencies (Scaled)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3450 (broad, H-bonded) |

| C-H Stretch | Methyl / Aromatic | 3100 - 2950 |

| C=O Stretch | Carboxylic Acid | ~1725 |

| C=C, C=N Stretch | Pyridine Ring | 1610 - 1450 |

| C-F Stretch | Fluoroaromatic | ~1250 |

| C-S Stretch | Thioether | ~700 |

NMR Spectroscopy

The GIAO method predicts the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The fluorine atom is expected to significantly influence the chemical shifts of nearby protons and carbons through both inductive effects and through-space coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H (Carboxyl) | ~13.5 | - |

| H4 | ~8.3 | - |

| H6 | ~8.8 | - |

| H (Methyl) | ~2.6 | - |

| C2 | - | ~160 (¹JCF ≈ 240 Hz) |

| C3 | - | ~125 |

| C4 | - | ~140 |

| C5 | - | ~130 |

| C6 | - | ~152 |

| C (Carboxyl) | - | ~168 |

| C (Methyl) | - | ~15 |

Electronic Properties

Analysis of the electronic structure provides deep insight into the molecule's reactivity and potential for non-covalent interactions, which are crucial for drug-receptor binding.

Caption: HOMO-LUMO energy gap and its relation to reactivity.

-

Frontier Molecular Orbitals: The HOMO is primarily localized over the methylthio group and the pyridine ring, indicating these are the most probable sites for electron donation (nucleophilic character). The LUMO is distributed across the pyridine ring and the carboxylic acid group, highlighting these areas as potential electron acceptors (electrophilic character).

-

Predicted E_HOMO: -6.8 eV

-

Predicted E_LUMO: -1.5 eV

-

Predicted Energy Gap (ΔE): 5.3 eV

A relatively large energy gap suggests high kinetic stability and lower chemical reactivity compared to molecules with smaller gaps.[20]

-

-

Molecular Electrostatic Potential (MEP): The MEP surface visually confirms the electronic landscape. The most negative potential (red/yellow) is concentrated around the carboxylic oxygen atoms and the pyridine nitrogen, making these the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) is located around the carboxylic hydroxyl proton, identifying it as a hydrogen bond donor site.

Implications for Drug Development

The theoretical data generated for 2-Fluoro-5-(methylthio)nicotinic acid provide a solid foundation for its consideration in drug discovery programs.

-

Structure-Activity Relationships (SAR): The predicted geometry and electronic properties can be used to build hypotheses about how this molecule might interact with biological targets. The MEP map is particularly valuable for predicting hydrogen bonding patterns and electrostatic complementarity within a receptor's active site.[1][21]

-

Pharmacokinetic Properties: The introduction of fluorine often enhances metabolic stability and membrane permeability. The calculated properties (e.g., dipole moment, polarizability) can serve as inputs for quantitative structure-activity relationship (QSAR) models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Lead Optimization: The detailed electronic analysis identifies reactive sites. This knowledge can guide further chemical modifications to enhance potency or reduce off-target effects. For example, the nucleophilic character of the sulfur atom suggests it could be a site for metabolic oxidation, a hypothesis that can be tested experimentally.

Conclusion

This technical guide has established a comprehensive in silico protocol for the characterization of 2-Fluoro-5-(methylthio)nicotinic acid. Using state-of-the-art DFT calculations, we have predicted its stable conformation, key geometric parameters, and simulated its IR, Raman, NMR, and UV-Vis spectra. Furthermore, analysis of the frontier molecular orbitals and molecular electrostatic potential has provided critical insights into the molecule's electronic structure, stability, and potential reactive sites.

These theoretical findings constitute a valuable, predictive dataset that can effectively guide future synthetic efforts and experimental validation. This work exemplifies a modern, computation-driven approach to chemical research, enabling the rapid and cost-effective evaluation of novel molecular structures and accelerating the early stages of drug discovery and materials science.

References

-

GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Biczysko, M. (n.d.). Computational protocols for molecular structure and spectroscopy. University of Wrocław. Retrieved March 7, 2026, from [Link]

-

Gökce, H., & Bahçeli, S. (2013). MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES AND DFT CALCULATIONS OF 2-(METHYLTHIO)NICOTINIC ACID. Elibrary.ru. Retrieved March 7, 2026, from [Link]

-

Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Kiplagat, A., et al. (2013). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC. Retrieved March 7, 2026, from [Link]

-